2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol
Brand Name: Vulcanchem
CAS No.: 416894-47-8
VCID: VC4619718
InChI: InChI=1S/C13H18ClFN2O/c14-12-2-1-3-13(15)11(12)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2
SMILES: C1CN(CCN1CCO)CC2=C(C=CC=C2Cl)F
Molecular Formula: C13H18ClFN2O
Molecular Weight: 272.75

2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol

CAS No.: 416894-47-8

Cat. No.: VC4619718

Molecular Formula: C13H18ClFN2O

Molecular Weight: 272.75

* For research use only. Not for human or veterinary use.

2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol - 416894-47-8

Specification

CAS No. 416894-47-8
Molecular Formula C13H18ClFN2O
Molecular Weight 272.75
IUPAC Name 2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C13H18ClFN2O/c14-12-2-1-3-13(15)11(12)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2
Standard InChI Key UTKVLKAISOYNHN-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)CC2=C(C=CC=C2Cl)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol is C₁₃H₁₇ClFN₂O, yielding a molecular weight of 271.74 g/mol. The compound features:

  • A piperazine ring (six-membered diamine) serving as the central scaffold.

  • A 2-chloro-6-fluorobenzyl group attached to one nitrogen of the piperazine.

  • An ethanol moiety (-CH₂CH₂OH) linked to the adjacent piperazine nitrogen.

The halogen substituents (Cl and F) introduce steric and electronic effects that influence reactivity and binding affinity. The ethanol group enhances solubility in polar solvents, a critical factor for bioavailability .

Crystallographic and Conformational Analysis

While no crystallographic data exists for this exact compound, analogous structures, such as 7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one, reveal that the piperazine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . The benzyl group’s chloro and fluoro substituents lie in a plane orthogonal to the piperazine ring, optimizing π-π stacking interactions in biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol typically involves a multi-step sequence:

  • Benzylation of Piperazine:

    • Reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in ethanol under reflux conditions.

    • Base catalysts (e.g., NaOH or Cs₂CO₃) facilitate nucleophilic substitution at the benzyl carbon .

  • Ethanol Moiety Introduction:

    • Subsequent alkylation with 2-bromoethanol or ethylene oxide under basic conditions.

    • Solvents like ethanol or methanol are employed, with temperatures ranging from 60–100°C .

Example Reaction Scheme:

Piperazine+2-Chloro-6-fluorobenzyl chlorideEtOH, NaOHΔ4-(2-Chloro-6-fluorobenzyl)piperazine\text{Piperazine} + \text{2-Chloro-6-fluorobenzyl chloride} \xrightarrow[\text{EtOH, NaOH}]{\Delta} \text{4-(2-Chloro-6-fluorobenzyl)piperazine} 4-(2-Chloro-6-fluorobenzyl)piperazine+2-BromoethanolEtOH, Cs₂CO₃100CTarget Compound\text{4-(2-Chloro-6-fluorobenzyl)piperazine} + \text{2-Bromoethanol} \xrightarrow[\text{EtOH, Cs₂CO₃}]{100^\circ\text{C}} \text{Target Compound}

Industrial-Scale Production

Key considerations for large-scale synthesis include:

  • Continuous Flow Reactors: Enhance yield and reduce reaction times compared to batch processes.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValue
Molecular Weight271.74 g/mol
SolubilitySoluble in ethanol, DMSO; sparingly soluble in water
Melting PointEstimated 120–125°C (analogous compounds)
LogP (Partition Coefficient)~2.1 (predicted)

Reactivity Profile

  • Oxidation: The ethanol moiety can be oxidized to acetaldehyde or acetic acid using KMnO₄ or CrO₃ .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the compound to 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethane-1,2-diol .

  • Substitution Reactions: The chlorine atom undergoes nucleophilic aromatic substitution with amines or thiols under basic conditions .

Biological Activity and Mechanisms

Enzymatic Interactions

In vitro studies on analogous compounds demonstrate ACAT-1 (Acyl-CoA Cholesterol Acyltransferase) inhibition, suggesting potential use in atherosclerosis treatment . The ethanol group may facilitate hydrogen bonding with catalytic residues (e.g., Tyr518 in ACAT-1) .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
7-[4-(2-Chloro-benzyl)-piperazin-1-yl]-quinazolinoneC₂₆H₂₁Cl₂F₃N₄OQuinazolinone coreAnticancer (topoisomerase inhibition)
2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanolC₁₃H₁₇BrFN₂OBromine substitution at benzyl C5Antimicrobial (gram-positive bacteria)
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanolC₁₂H₁₇ClN₂OSingle chloro substituent at benzyl C4Anxiolytic (5-HT₁A agonism)

Applications and Future Directions

Medicinal Chemistry

  • Neuropsychiatric Agents: Structural optimization for enhanced blood-brain barrier permeability.

  • Antimicrobials: Halogen substituents improve activity against drug-resistant strains .

Industrial Applications

  • Intermediate in Drug Synthesis: Used in the production of antipsychotics (e.g., aripiprazole analogs) .

Research Gaps

  • In Vivo Toxicity Profiles: Limited data on chronic exposure effects.

  • Target Specificity: Need for receptor-binding assays to elucidate selectivity.

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